

Applications of 2-(Benzylxy)pyridine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-(Benzylxy)pyridine**

Cat. No.: **B1267808**

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The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its derivatives are integral to the development of a wide array of therapeutic agents due to their ability to engage in biologically relevant interactions. Among these, **2-(Benzylxy)pyridine** serves as a crucial intermediate and a key structural motif in the design of novel bioactive molecules. This document provides a comprehensive overview of the applications of **2-(Benzylxy)pyridine** in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, anticancer, and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

Application Notes

2-(Benzylxy)pyridine and its derivatives have demonstrated significant potential across various therapeutic areas. The benzylxy group at the 2-position of the pyridine ring can serve as a versatile handle for synthetic modifications, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Furthermore, the pyridine nitrogen can participate in hydrogen bonding, a critical interaction in many enzyme active sites.

Kinase Inhibition

A significant application of **2-(benzyloxy)pyridine** derivatives is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. N-benzyl pyridine-2-one derivatives, structurally related to **2-(benzyloxy)pyridine**, have been identified as potent dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1).^{[1][2]} These kinases are involved in stress and survival signaling pathways, making them attractive targets for therapeutic intervention in fibrotic diseases and cancer.

Anticancer Activity

The **2-(benzyloxy)pyridine** scaffold has been incorporated into molecules exhibiting promising anticancer properties. For instance, derivatives of 2-oxo-pyridine have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating moderate to promising potency.^[3] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key regulatory proteins like Bax and Bcl-2.^[3]

Antiviral Activity

Derivatives incorporating the **2-(benzyloxy)pyridine** motif have also shown potential as antiviral agents. Notably, benzothiazolyl-pyridine hybrids have been synthesized and evaluated for their activity against SARS-CoV-2, the virus responsible for COVID-19.^[4] Several of these compounds exhibited significant inhibitory activity against viral replication in vitro.

Quantitative Data

The following tables summarize the biological activity of representative compounds containing or related to the **2-(benzyloxy)pyridine** scaffold.

Table 1: Kinase Inhibitory Activity of N-Benzyl Pyridine-2-one Derivatives^{[1][2]}

Compound ID	Target Kinase	IC50 (nM)
21c	ASK1	9.13
21d	ASK1	1.73
Compound	Target Kinase	% Inhibition @ 10 µM
21c	PDK1	13.63%
21d	PDK1	23.80%

Table 2: Anticancer Activity of 2-Oxo-Pyridine and 1'H-Spiro-Pyridine Derivatives[3]

Compound ID	Cell Line	IC50 (µM)
5	HepG-2	10.58
5	Caco-2	9.78
7	HepG-2	8.90
7	Caco-2	7.83
8	HepG-2	8.42
8	Caco-2	13.61
Doxorubicin	HepG-2	4.50
Doxorubicin	Caco-2	12.49

Table 3: Anti-SARS-CoV-2 Activity of Benzothiazolyl-Pyridine Hybrids[4]

Compound ID	IC50 (µM)
8f	10.52
8g	21.46
8h	3.669
14b	70.48

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-(Benzylxy)pyridine Derivative (General Procedure)

This protocol describes a general method for the synthesis of 2-alkoxypyridines, which can be adapted for the synthesis of **2-(benzylxy)pyridine**.

Materials:

- 2-Chloropyridine
- Benzyl alcohol
- Potassium tert-butoxide
- 1,4-Dioxane
- Ethyl acetate
- Water

Procedure:

- To a solution of benzyl alcohol (1.2 equivalents) in 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.2 equivalents).
- Equip the reaction vessel with a condenser and heat the mixture to 98 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion (typically 18 hours), cool the reaction mixture to room temperature.
- Add ethyl acetate and water to the mixture.
- Separate the organic and aqueous phases.
- Extract the aqueous phase with ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **2-(benzyloxy)pyridine**.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[5]

This protocol outlines a common method to determine the IC₅₀ value of a test compound against a target kinase.

Materials:

- Purified recombinant kinase (e.g., ASK1, PDK1)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Test compound (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
- Add 2 µL of the kinase/substrate mixture to each well.

- Initiate the kinase reaction by adding 2 μ L of ATP solution.
- Incubate the plate at room temperature for 60-120 minutes.
- Stop the reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
- Generate a luminescent signal by adding 10 μ L of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)[6][7][8]

This protocol describes the determination of the cytotoxic effects of a compound on cultured cells.

Materials:

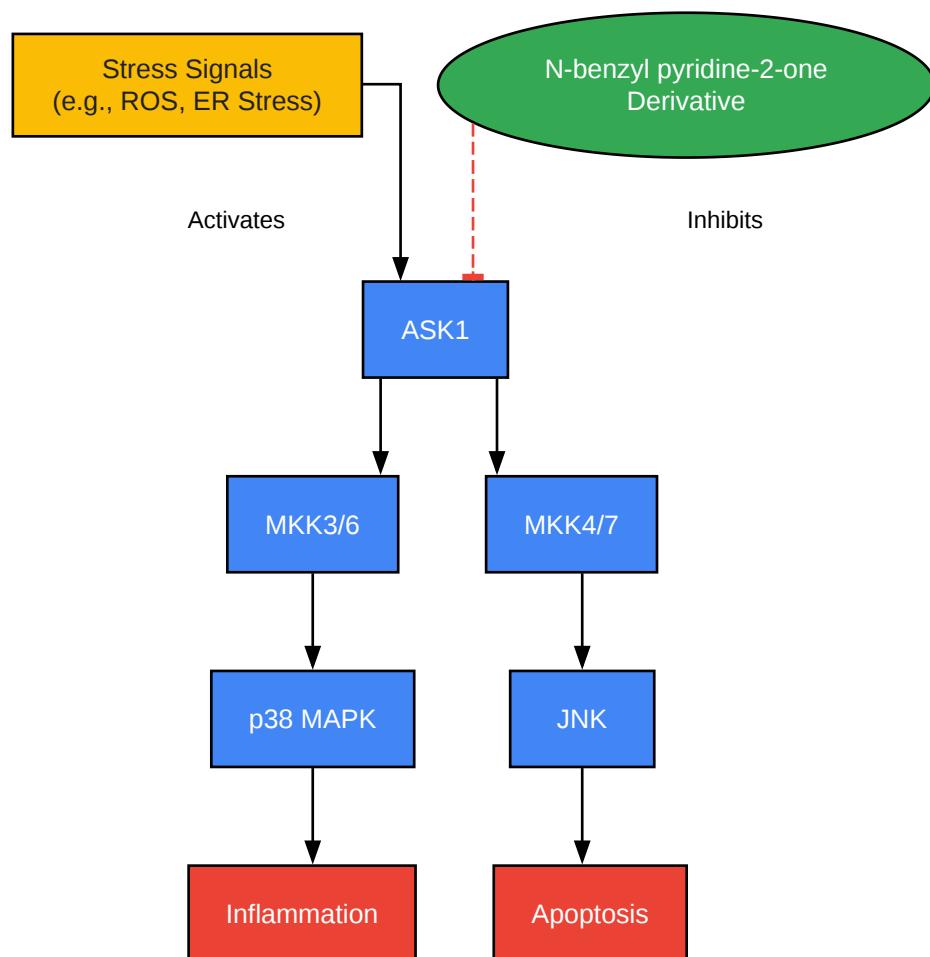
- Cancer cell lines (e.g., HepG-2, Caco-2)
- Complete cell culture medium
- 96-well flat-bottom microplates
- Test compound (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
- Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

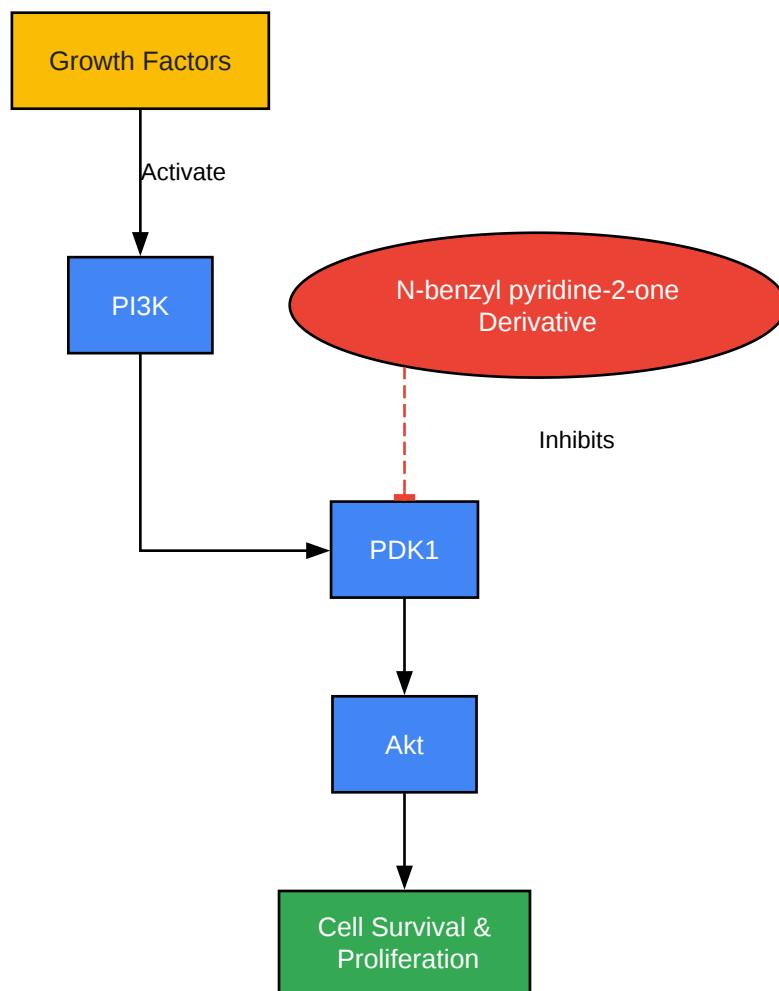
Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of **2-(benzyloxy)pyridine** in medicinal chemistry.



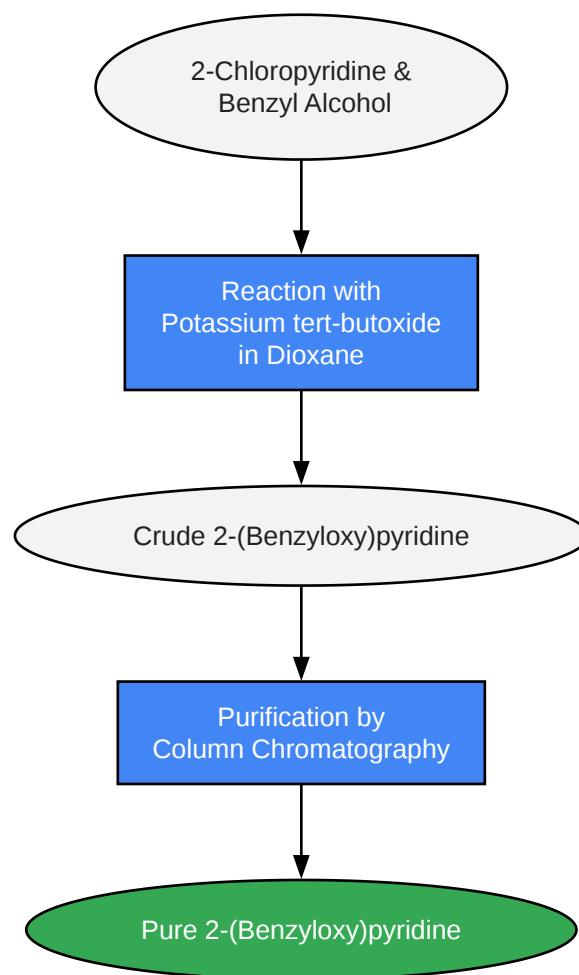
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Caption: ASK1-p38/JNK Signaling Pathway and Inhibition.



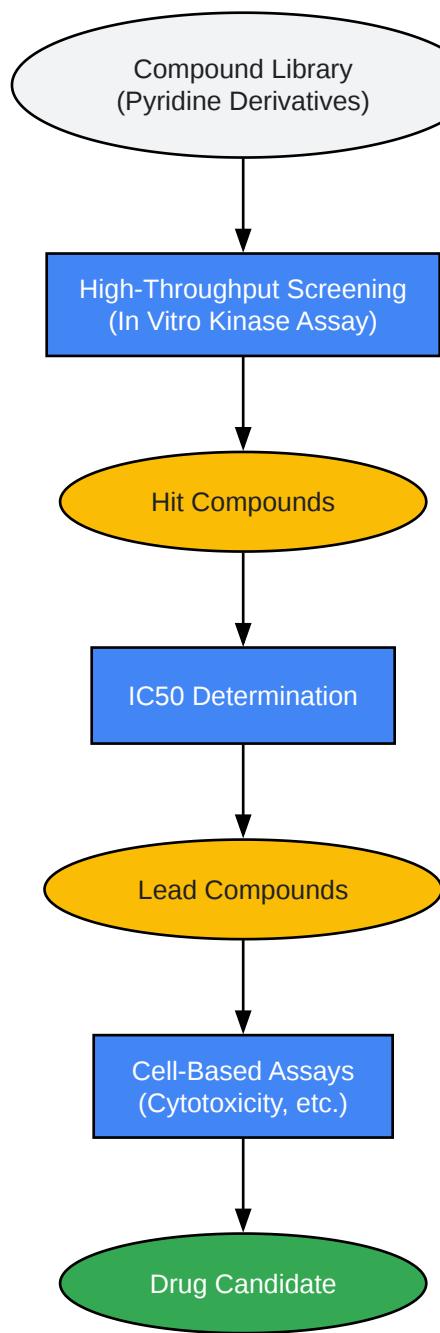
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Caption: PDK1/Akt Signaling Pathway and Inhibition.



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Caption: Synthetic Workflow for **2-(BenzylOxy)pyridine**.



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Caption: General Workflow for Kinase Inhibitor Discovery.

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